molecular formula C13H9ClFNO2 B6374807 MFCD18313989 CAS No. 1261947-22-1

MFCD18313989

Cat. No.: B6374807
CAS No.: 1261947-22-1
M. Wt: 265.67 g/mol
InChI Key: OFOMQFDEOJAWEK-UHFFFAOYSA-N
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Description

Based on analogous compounds in the literature, it likely belongs to a class of heterocyclic or halogenated aromatic molecules, given the structural similarities to compounds such as pyrrolotriazines (e.g., CAS 918538-05-3, MDL11044885) and trifluoromethyl-substituted ketones (e.g., CAS 1533-03-5, MDL00039227) . Further characterization would require access to experimental data, which is absent in the cited sources.

Properties

IUPAC Name

2-chloro-5-(3-fluoro-4-hydroxyphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClFNO2/c14-10-3-1-7(5-9(10)13(16)18)8-2-4-12(17)11(15)6-8/h1-6,17H,(H2,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFOMQFDEOJAWEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=C(C=C2)Cl)C(=O)N)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50684490
Record name 4-Chloro-3'-fluoro-4'-hydroxy[1,1'-biphenyl]-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50684490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261947-22-1
Record name 4-Chloro-3'-fluoro-4'-hydroxy[1,1'-biphenyl]-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50684490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Scientific Research Applications

MFCD18313989 has a wide range of scientific research applications. In chemistry, it is used for studying oxidation reactions and the formation of quaternary ammonium compounds. In biology, it is employed in the synthesis of compounds with potential therapeutic effects. The compound’s stability and reactivity make it valuable in industrial applications, particularly in the production of pharmaceuticals and other chemical products .

Mechanism of Action

The mechanism of action of MFCD18313989 involves its interaction with molecular targets and pathways. The compound exerts its effects through the formation of reactive intermediates, such as water radical cations, which facilitate various chemical transformations. These intermediates play a crucial role in the oxidation and reduction reactions, leading to the formation of significant products .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize MFCD18313989, we analyze structurally related compounds from the evidence, focusing on molecular properties, synthesis, and bioactivity.

Table 1: Physicochemical Properties of Analogous Compounds
Property CAS 918538-05-3 (MDL11044885) CAS 1533-03-5 (MDL00039227) CAS 54198-89-9 (MDL10574686)
Molecular Formula C₆H₃Cl₂N₃ C₁₀H₉F₃O C₅H₅ClN₂
Molecular Weight 188.01 g/mol 202.17 g/mol 128.56 g/mol
Log S (ESOL) -2.99 -2.47 -2.63
Solubility 0.24 mg/mL 0.687 mg/mL Highly soluble
Bioavailability Score 0.55 0.55 0.55
TPSA 40.46 Ų 20.31 Ų 28.68 Ų

Key Observations :

  • Halogenated Compounds (e.g., CAS 918538-05-3): Exhibit lower solubility and higher Log S values, correlating with reduced polarity due to chlorine substituents .
  • Trifluoromethyl Derivatives (e.g., CAS 1533-03-5): Enhanced lipophilicity (Log P ~2.15) and BBB permeability, making them candidates for CNS-targeted drugs .
  • Small Heterocycles (e.g., CAS 54198-89-9): High solubility and synthetic accessibility (score 2.07), favoring pharmaceutical applications .

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